4-methoxy-3,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Overview
Description
“4-methoxy-3,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” is a chemical compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives, including compounds with benzenesulfonamide groups. These derivatives exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms. This indicates their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Organic Compounds
In the synthesis realm, Agekyan and Mkryan (2015) described the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin to produce 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid. This compound was then used for acylation of various amines, yielding corresponding diamides, showcasing a method for synthesizing novel organic structures with potential medicinal applications (Agekyan & Mkryan, 2015).
Potential Anti-Cancer Activities
A study by Putri et al. (2021) synthesized pyrazoline benzenesulfonamide derivatives, including 4-(3-(2-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (EMP-1), exploring their potential as anti-breast cancer agents. Molecular docking and dynamic studies indicated that EMP-1 has a binding energy comparable to that of Doxorubicin, suggesting its potential development as an anti-breast cancer agent (Putri et al., 2021).
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This could potentially include “4-methoxy-3,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide”.
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-14-10-17(11-15(2)18(14)23-3)26(21,22)20-13-19(5-7-24-8-6-19)16-4-9-25-12-16/h4,9-12,20H,5-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOVNYONTLJFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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